Physicochemical Differentiation: Partition Coefficient and Hydrogen Bonding Profile
The presence of a para-hydroxyl group on the phenyl ring of N-(4-hydroxyphenyl)-3-oxobutanamide imparts a distinct physicochemical profile compared to its non-hydroxylated parent compound, Acetoacetanilide. Specifically, it alters the molecule's lipophilicity and hydrogen bonding capacity, which are critical for solubility, membrane permeability, and formulation [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3-AA: 1.1; Hydrogen Bond Donor Count: 2 [1] |
| Comparator Or Baseline | Acetoacetanilide (CAS 102-01-2). XLogP: Not available for direct comparison via PubChem. Hydrogen Bond Donor Count: 1 [2] |
| Quantified Difference | XLogP3-AA difference cannot be quantified. Hydrogen Bond Donor Count is 2 vs. 1 [1][2]. |
| Conditions | Computational predictions (XLogP3) and structural analysis based on PubChem data. |
Why This Matters
These physicochemical differences mean N-(4-hydroxyphenyl)-3-oxobutanamide will exhibit different solubility and permeability characteristics compared to the unsubstituted analog, which can directly impact its bioavailability and efficacy as a drug lead or its performance in a specific synthetic pathway.
- [1] PubChem. Butanamide, N-(4-hydroxyphenyl)-3-oxo-. PubChem CID: 72907. 2025. View Source
- [2] PubChem. Acetoacetanilide. PubChem CID: 6665. 2025. View Source
